molecular formula C17H15BrN2OS B5181010 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B5181010
M. Wt: 375.3 g/mol
InChI Key: DKCAVTJGYBVCAD-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methoxy groups in the phenyl rings enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromoaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a Biginelli reaction, which is a three-component condensation reaction involving urea and a β-keto ester.

    Cyclization: The intermediate product from the condensation reaction undergoes cyclization to form the dihydropyrimidine ring.

    Thionation: Finally, the carbonyl group in the dihydropyrimidine ring is converted to a thione group using Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydropyrimidine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.

    Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes like dihydrofolate reductase by binding to the active site and preventing the enzyme from catalyzing its reaction.

    Pathways Involved: The inhibition of dihydrofolate reductase affects the folate pathway, which is crucial for DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione: Similar structure but with a chlorine atom instead of bromine.

    6-(4-fluorophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

    Bromine Substitution: The presence of a bromine atom in the phenyl ring makes 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione more reactive in substitution reactions compared to its chlorine and fluorine analogs.

    Biological Activity: The bromine atom may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as an enzyme inhibitor or therapeutic agent.

Properties

IUPAC Name

6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-21-14-8-4-12(5-9-14)16-10-15(19-17(22)20-16)11-2-6-13(18)7-3-11/h2-10,16H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCAVTJGYBVCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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